![molecular formula C16H23N5O3 B2409985 1,3-二甲基-5-((3-吗啉代丙基)氨基)吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮 CAS No. 941914-77-8](/img/structure/B2409985.png)
1,3-二甲基-5-((3-吗啉代丙基)氨基)吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1,3-dimethyl-5-((3-morpholinopropyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a compound that belongs to the class of pyrido[2,3-d]pyrimidines . Pyridopyrimidines are known for their broad spectrum of biological activity, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistamine properties .
Synthesis Analysis
The synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones has been developed from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . The process involves heating the latter with MeONa at reflux in BuOH, leading to the selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the condensation of DMF–DMA at the methyl group of the acetyl moiety, cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .科学研究应用
CDK2抑制在癌症治疗中的应用
CDK2(细胞周期蛋白依赖性激酶2)是癌症治疗的有希望的靶点。研究人员设计了一系列新型小分子,其特点是具有特权的吡唑并[3,4-d]嘧啶和吡唑并[4,3-e][1,2,4]三唑并[1,5-c]嘧啶骨架,包括我们感兴趣的化合物。这些分子被合成作为CDK2抑制剂。值得注意的是,大多数这些化合物对MCF-7、HCT-116和HepG-2等癌细胞系表现出优异的细胞毒活性,IC50值在45至97 nM之间。 化合物14和15在所有三种细胞系中都表现出最佳的细胞毒活性 .
CDK2/细胞周期蛋白A2的酶促抑制
化合物14通过抑制癌细胞生长和CDK2而表现出强大的双重活性。它对CDK2/细胞周期蛋白A2表现出显著的酶促抑制活性,IC50值为0.057±0.003 μM。 这使其成为进一步研究的有希望的候选者 .
细胞周期进程的改变
化合物14诱导了细胞周期进程的显著改变,这对癌症治疗至关重要。 了解其对细胞周期检查点的影响对于治疗开发至关重要 .
细胞凋亡诱导
在HCT细胞中,化合物14也诱导了细胞凋亡。 细胞凋亡在清除受损或异常细胞中起着至关重要的作用,这一发现与癌症治疗相关 .
其他生物活性
除了CDK2抑制外,研究人员还探索了该化合物的其他生物活性。 虽然其主要关注点是癌症治疗,但额外的调查可能会发现意想不到的益处或应用 .
合成化学
吡啶并[2,3-d]嘧啶-5-酮衍生物的合成涉及有趣的反应,包括缩合、环化和N-甲基化。 了解合成途径有助于该化合物在研究和应用中的可用性 .
未来方向
作用机制
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel inhibitors of cyclin-dependent kinase 2 (cdk2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
Similar compounds have shown to inhibit cdk2, thereby affecting cell cycle progression . Inhibition of CDK2 can lead to cell cycle arrest, preventing the proliferation of cancer cells .
Biochemical Pathways
Cdk2 inhibition can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and apoptosis, especially in cancer cells .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines . For instance, they have shown superior cytotoxic activities against MCF-7 and HCT-116, and moderate activity against HepG-2 . These compounds have also shown significant inhibitory activity against CDK2 .
生化分析
Biochemical Properties
The biochemical properties of 1,3-dimethyl-5-((3-morpholinopropyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione are largely determined by its interactions with various biomolecules. This compound is known to exhibit antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .
Cellular Effects
In cellular contexts, 1,3-dimethyl-5-((3-morpholinopropyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of this compound may vary depending on the cell type and the specific conditions of the experiment .
Molecular Mechanism
The molecular mechanism of action of 1,3-dimethyl-5-((3-morpholinopropyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is complex and involves multiple interactions at the molecular level. It is known to bind to various biomolecules, potentially leading to enzyme inhibition or activation, changes in gene expression, and other effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-dimethyl-5-((3-morpholinopropyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can change over time. This could be due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of 1,3-dimethyl-5-((3-morpholinopropyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can vary with dosage . For example, certain effects may only be observed at certain dosage thresholds, and high doses may lead to toxic or adverse effects .
Metabolic Pathways
1,3-dimethyl-5-((3-morpholinopropyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is likely involved in various metabolic pathways, where it may interact with enzymes or cofactors . It could also affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 1,3-dimethyl-5-((3-morpholinopropyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione within cells and tissues are important aspects of its biochemical behavior . This could involve interactions with transporters or binding proteins, as well as effects on the compound’s localization or accumulation .
Subcellular Localization
The subcellular localization of 1,3-dimethyl-5-((3-morpholinopropyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can affect its activity and function . This could involve targeting signals or post-translational modifications that direct the compound to specific compartments or organelles .
属性
IUPAC Name |
1,3-dimethyl-5-(3-morpholin-4-ylpropylamino)pyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O3/c1-19-14-13(15(22)20(2)16(19)23)12(4-6-18-14)17-5-3-7-21-8-10-24-11-9-21/h4,6H,3,5,7-11H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTCCFLOEJGKHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NCCCN3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
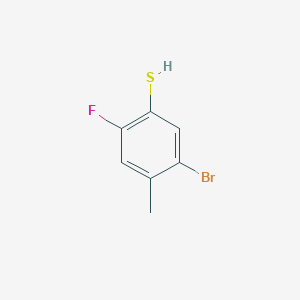
![ethyl 4-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2409906.png)
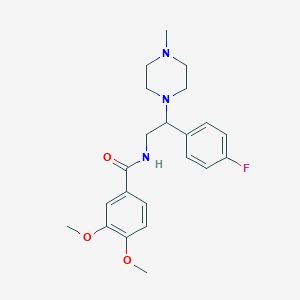
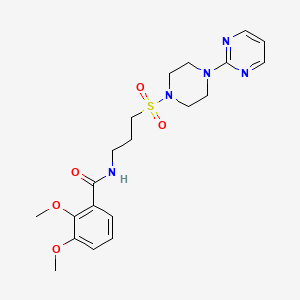
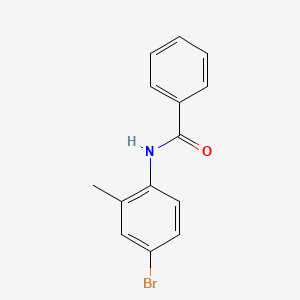
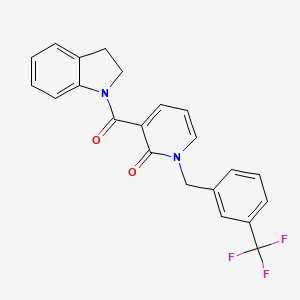
![6-(4-(3-chlorophenyl)piperazine-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2409912.png)
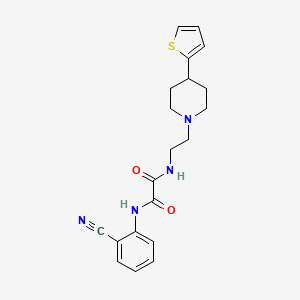
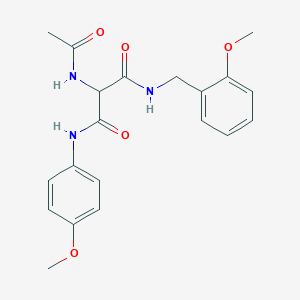
![1-[(4-fluorophenyl)methyl]-N-(3-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2409917.png)
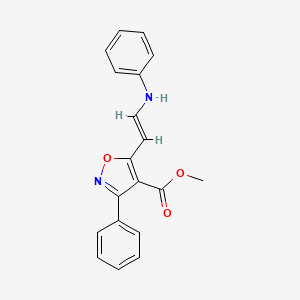
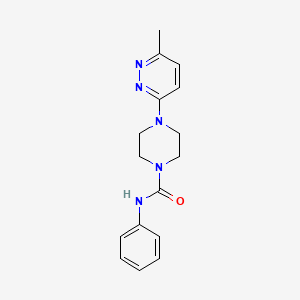
![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2409925.png)
